molecular formula C19H19N3O4 B2672142 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide CAS No. 941965-64-6

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide

Cat. No. B2672142
CAS RN: 941965-64-6
M. Wt: 353.378
InChI Key: JUKUMZOXSDBPPJ-UHFFFAOYSA-N
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Description

“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide” is a chemical compound with the molecular formula C17H16N4O4S . It has a molecular weight of 372.4 .


Synthesis Analysis

The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido .


Molecular Structure Analysis

The molecular structure of this compound includes a 4-oxo-4H-pyrido[1,2-a]pyrimidine core . The keto oxygen atom at position C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, cyclization, and N-methylation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 372.4 . The solubility of the compound in DMSO is unknown .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available resources, similar compounds have been evaluated for their in vitro anti-HIV-1 activity . They bind into the active site of PFV integrase (IN) such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .

properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-11-5-8-16-20-12(2)17(19(24)22(16)10-11)21-18(23)13-6-7-14(25-3)15(9-13)26-4/h5-10H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKUMZOXSDBPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC(=C(C=C3)OC)OC)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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